(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate
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Overview
Description
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate is a synthetic compound derived from glucose It is characterized by the presence of trifluoroacetamido and acetyl groups, which contribute to its unique chemical properties
Preparation Methods
The synthesis of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate typically involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-2-amino-D-glucopyranose hydrochloride.
Key Reagents: Ethyl trifluoroacetate and 2,4,6-collidine hydrofluoride are used as key reagents.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Typical reagents include strong nucleophiles and oxidizing or reducing agents, depending on the desired transformation.
Scientific Research Applications
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. The trifluoroacetamido group is believed to play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-6-fluoro-5-(2,2,2-trifluoroacetamido)tetrahydro-2H-pyran-3,4-diyl diacetate can be compared with other similar compounds, such as:
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide: This compound has an azide group instead of a fluoride group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: This compound has a chloride group instead of a fluoride group
These comparisons highlight the unique properties of this compound, particularly its trifluoroacetamido group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
[3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMBPUJJIQYHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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